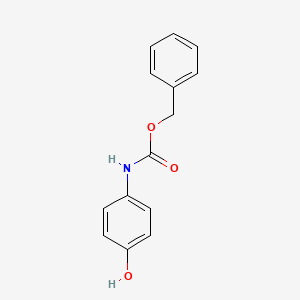

Benzyl (4-hydroxyphenyl)carbamate

Description

Significance of the Carbamate (B1207046) Motif in Advanced Chemical Entities

The carbamate group (-NHCOO-) is a critical structural element in a wide array of organic molecules, including many pharmaceuticals. nih.govnoaa.gov Its importance in medicinal chemistry stems from its chemical stability and its ability to act as a bioisostere for the amide bond, a common linkage in peptides and proteins. nih.govepa.gov This substitution can enhance a molecule's metabolic stability by making it less susceptible to enzymatic degradation. nih.govacs.org

Carbamates are also known to improve the membrane permeability of drug candidates, a crucial factor for their absorption and distribution within the body. nih.govepa.gov The versatility of the carbamate functional group allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, by modifying the substituents on the nitrogen and oxygen atoms. nih.gov This adaptability makes the carbamate motif a valuable tool for drug design and optimization. nih.gov

Contextualizing the Hydroxyphenyl Moiety in Bioactive Molecular Scaffolds

The hydroxyphenyl group, a phenol (B47542) derivative, is another key component of many biologically active compounds. Phenolic compounds, in general, are known for their antioxidant properties, which arise from their ability to scavenge free radicals. nih.gov This characteristic is relevant in the context of various diseases associated with oxidative stress. nih.gov

The hydroxyl group (-OH) on the phenyl ring can participate in hydrogen bonding, a fundamental interaction in biological systems. This ability to form hydrogen bonds allows molecules containing a hydroxyphenyl moiety to interact with specific binding sites on proteins and other biological macromolecules. researchgate.net For instance, the hydroxyphenyl group is a common feature in many enzyme inhibitors and receptor ligands. The position of the hydroxyl group on the phenyl ring can significantly influence the biological activity of the molecule.

Overview of the Compound's Academic Relevance in Synthetic and Medicinal Chemistry

Benzyl (B1604629) (4-hydroxyphenyl)carbamate serves as a versatile building block in organic synthesis. The presence of multiple reactive sites—the hydroxyl group, the N-H group of the carbamate, and the aromatic rings—allows for a variety of chemical transformations. arborpharmchem.com This enables the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

In the realm of medicinal chemistry, benzyl (4-hydroxyphenyl)carbamate and its derivatives are being investigated for a range of therapeutic applications. Research has explored their potential as antibacterial agents, particularly against Gram-positive bacteria. researchgate.net Some studies have also investigated their role as modulators of enzymes such as BACE1, which is implicated in Alzheimer's disease. mdpi.com Furthermore, derivatives of this compound have been synthesized and evaluated for their antitubercular activity. mdpi.com The compound's structure, combining the stable carbamate linker with the bioactive hydroxyphenyl group, makes it an attractive scaffold for the design of novel therapeutic agents. arborpharmchem.com

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBJRJOBCACFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950179 | |

| Record name | Benzyl (4-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7107-59-7, 27489-63-0 | |

| Record name | NSC159359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (4-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl 4 Hydroxyphenyl Carbamate and Analogues

Classical and Reagent-Based Synthesis Strategies

Traditional methods for carbamate (B1207046) synthesis have long relied on highly reactive and often hazardous reagents. These established protocols, while effective, are characterized by their use of phosgene (B1210022) derivatives and rearrangement reactions.

The most conventional route to carbamates involves the use of phosgene or its derivatives, such as benzyl (B1604629) chloroformate. uantwerpen.be The general synthesis begins with the reaction of an alcohol with phosgene to produce a chloroformate. orgsyn.orggoogleapis.com For the synthesis of benzyl (4-hydroxyphenyl)carbamate, benzyl alcohol is reacted with phosgene, often in a solvent like toluene (B28343), to yield benzyl chloroformate. orgsyn.org

This intermediate, benzyl chloroformate, is then reacted with an appropriate amine to form the carbamate linkage. To obtain the target molecule, this compound, the benzyl chloroformate would be reacted with 4-aminophenol (B1666318). A similar, well-documented reaction is the synthesis of benzyl carbamate, where benzyl chloroformate is treated with concentrated ammonium (B1175870) hydroxide (B78521). orgsyn.orgchemicalbook.com The use of phosgene and its derivatives is a major industrial method for producing carbamates, but it necessitates stringent safety precautions due to the extreme toxicity of phosgene. uantwerpen.be

Table 1: Chloroformate-Mediated Synthesis of Benzyl Carbamate

| Reactant 1 | Reactant 2 | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Benzyl Chloroformate | Concentrated Ammonium Hydroxide | Benzyl Carbamate | Vigorous stirring, reaction mixture allowed to stand at room temperature. | orgsyn.orgchemicalbook.com |

| Benzyl Alcohol | Phosgene | Benzyl Chloroformate | Reaction in toluene, followed by concentration under reduced pressure. | orgsyn.org |

The Hofmann and Curtius rearrangements are powerful classical methods for converting carboxylic acid derivatives into amines, with a key isocyanate intermediate that can be trapped to form carbamates. acs.orgmasterorganicchemistry.com

The Hofmann rearrangement utilizes a primary amide, which is treated with a halogen (like bromine) and a strong base. masterorganicchemistry.com This process generates an N-haloamide, which then rearranges to an isocyanate intermediate. organicchemistrytutor.comjove.com This isocyanate can be hydrolyzed to form a primary amine or, relevantly, trapped with an alcohol to yield a carbamate. jove.comrsc.org An efficient one-pot procedure for the Hofmann rearrangement provides benzyl carbamates in high yields using N-bromoacetamide and a lithium base. organic-chemistry.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), which is typically prepared from a carboxylic acid derivative. nih.gov The acyl azide rearranges to form an isocyanate with the expulsion of nitrogen gas. jove.comntu.edu.sg This versatile isocyanate intermediate can then be intercepted by nucleophiles like alcohols or phenols to afford the corresponding carbamate derivatives. nih.govorganicchemistrytutor.com

Both rearrangements are valuable as they avoid the direct handling of toxic phosgene, though they involve their own unique intermediates and conditions. masterorganicchemistry.comrsc.org

Green Chemistry Approaches in Carbamate Synthesis

In response to the environmental and safety concerns of classical methods, significant research has focused on developing greener synthetic routes. These approaches prioritize the use of less hazardous materials, renewable feedstocks, and energy-efficient processes.

Utilizing carbon dioxide as a C1 source for carbamate synthesis is a highly attractive green strategy, as CO2 is abundant, non-toxic, and renewable. psu.eduresearchgate.net These methods typically involve the reaction of CO2 with an amine to form a carbamate anion, which is then coupled with an electrophile. nih.gov

Several catalytic systems have been developed for the three-component coupling of amines, CO2, and alcohols or alkyl halides. organic-chemistry.orgrsc.org

Deep Eutectic Solvents (DES): A system based on choline (B1196258) chloride and zinc(II) chloride has been shown to be highly effective for activating CO2 and facilitating carbamate formation from a wide range of amines and alkyl halides at room temperature and atmospheric CO2 pressure. rsc.org

Regenerable Metal Alkoxides: Reagents such as titanium tetraalkoxides can be used to directly synthesize carbamates from amines and CO2, yielding the product in nearly quantitative amounts in some cases. researchgate.net

Cesium Carbonate/TBAI System: A three-component coupling of amines, CO2, and halides can be efficiently achieved using cesium carbonate in the presence of tetrabutylammonium (B224687) iodide (TBAI) under mild conditions. organic-chemistry.org

These methods represent a significant advance towards halogen-free carbamate synthesis. psu.edu

Electro-organic synthesis offers an environmentally friendly pathway that uses electrons as redox agents, avoiding the need for chemical oxidants. rsc.org Carbamates can be synthesized from CO2 and amines under mild conditions using electrocatalysis, which often does not require added bases or dehydrating agents. chemistryviews.org

A notable development is the use of atomically dispersed copper species on N-doped carbon nanosheets (Cu-N-C) as an electrocatalyst. chemistryviews.org This system has demonstrated superior performance for the synthesis of N-phenylcarbamate, achieving a 71% yield with good stability over multiple cycles. chemistryviews.org The atomically dispersed copper provides numerous active sites for the reaction. chemistryviews.org Another approach involves an electrocatalyzed three-component cascade reaction of CO2, amines, and N-alkenylsulfonamides to produce novel carbamate compounds. rsc.orgrsc.orgresearchgate.net

The development of efficient catalysts is central to modern organic synthesis, enabling reactions under milder conditions with higher selectivity and yields.

Metal-Mediated Catalysis: Various metal-based catalysts have been successfully employed for carbamate synthesis.

Mixed Metal Oxides: A catalyst composed of iron oxide, titanium oxide, and nickel oxide on an alumina (B75360) support has been used to synthesize benzyl carbamate from urea (B33335) and benzyl alcohol, achieving a separation yield of over 90%. google.com

Indium Catalysis: A catalytic amount of indium can promote the efficient and selective synthesis of carbamates from amines and alkyl chloroformates. nih.gov

Copper and Palladium Catalysis: Copper-catalyzed cross-coupling reactions provide a mild route to carbamates. organic-chemistry.org Palladium catalysts have been used for the cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of alcohols to generate aryl carbamates. organic-chemistry.org

Zirconium(IV) Catalysis: Zirconium(IV) has been shown to catalyze exchange processes between dialkyl carbonates and amines to yield carbamates. organic-chemistry.org

Table 2: Selected Metal-Catalyzed Syntheses of Carbamates

| Catalyst System | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Fe/Ti/Ni Oxides on Alumina | Urea, Benzyl Alcohol | Benzyl Carbamate | >90% | google.com |

| Indium (catalytic) | Amines, Alkyl Chloroformates | Carbamates | - | nih.gov |

| Palladium (catalytic) | Aryl Chlorides, Sodium Cyanate, Alcohols | Aryl Carbamates | - | organic-chemistry.org |

| Zirconium(IV) (catalytic) | Dialkyl Carbonates, Amines | Carbamates | - | organic-chemistry.org |

Organocatalytic and Biocatalytic Approaches: Metal-free catalytic systems are gaining prominence due to lower toxicity and cost.

N-Methylimidazole (NMI): Catalytic amounts of NMI can accelerate the one-pot synthesis of carbamates via a Lossen-type rearrangement. organic-chemistry.org

Guanidine Salts: These organocatalysts have been used for the regioselective formation of carbamates from substituted cyclic carbonates and amines. acs.org

Biocatalysis: In a significant advancement for green chemistry, promiscuous esterases have been utilized for the synthesis of various carbamates. nih.gov For example, the esterase from Pyrobaculum calidifontis (PestE) efficiently converts amines and dibenzyl carbonate into the corresponding benzyloxycarbonyl (Cbz)-protected products in water, with isolated yields reaching up to 99%. nih.gov This biocatalytic approach offers high efficiency in an aqueous medium, representing a highly sustainable synthetic route. nih.gov

Transcarbamoylation Reactions Utilizing Ureas and Organic Carbonates

The synthesis of carbamates through transcarbamoylation, which avoids the use of hazardous phosgene, is a significant area of research. This process involves the transfer of a carbamoyl (B1232498) group from a donor molecule, such as a urea or an organic carbonate, to an alcohol or amine.

Utilizing Ureas: The direct reaction of phenols with urea to form phenyl carbamates has been explored, often requiring a catalyst to proceed efficiently. union.edu Research into the synthesis of phenyl carbamate from phenol (B47542) and urea has been attempted using Lewis acids like zinc chloride to enhance the electrophilic character of the urea carbonyl group. union.edu While simple heating of urea with certain activated phenols, like p-chlorophenol, can yield carbamates directly, the reaction with phenol itself often requires catalytic activation. union.edu

A more general and effective approach is the catalyzed transcarbamoylation reaction. Studies have shown that various metal oxides can catalyze the reaction of substituted ureas with alcohols. researchgate.net Di-n-butyltin oxide (DBTO) has been identified as an effective catalyst for the synthesis of carbamates from substituted ureas and organic carbonates. researchgate.net The mechanism is thought to proceed via a nucleophilic substitution pathway, where the basicity of the reacting urea plays a crucial role in the catalytic activity. researchgate.net Another effective method involves the tin-catalyzed transcarbamoylation of primary and secondary alcohols using phenyl carbamate as the carbamoyl donor. organic-chemistry.org This mild method proceeds smoothly in toluene at 90°C and demonstrates broad functional-group tolerance. organic-chemistry.org

Utilizing Organic Carbonates: Organic carbonates, such as dimethyl carbonate and diphenyl carbonate, serve as alternative carbamoylating agents. google.com However, these reactions often demand harsh conditions, including high temperatures and long reaction times, to achieve significant yields. google.com The reactivity of the carbonate is dependent on the leaving group ability of the corresponding alkoxide or phenoxide. researchgate.net A patented method describes the synthesis of carbamates by reacting ester-substituted diaryl carbonates with amines to yield an activated carbamate species and a phenolic byproduct. google.com This highlights the utility of activated carbonates in facilitating the carbamoylation process under milder conditions.

Table 1: Transcarbamoylation Reactions for Carbamate Synthesis

| Carbamoyl Donor | Substrate | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Urea | Phenol | Lewis Acid (e.g., Zinc Chloride) | The Lewis acid enhances the electrophilicity of urea; reaction aims to form phenyl carbamate. | union.edu |

| Substituted Ureas | Alcohols | Di-n-butyltin oxide (DBTO) | Effective catalysis; the basicity of the urea is a key factor in reaction efficiency. | researchgate.net |

| Phenyl Carbamate | Primary & Secondary Alcohols | Dibutyltin maleate | Mild conditions (toluene, 90°C) with high yields and broad functional group tolerance. | organic-chemistry.org |

| Dimethyl/Diphenyl Carbonate | Alcohols/Amines | None (High Temp) or Catalyst | Generally requires harsh conditions (high temperature, long reaction times) for good yields. | google.com |

| Ester-substituted Diaryl Carbonates | Amines | None | Reaction yields an activated carbamate and a phenolic byproduct under milder conditions. | google.com |

Regioselective and Stereoselective Synthetic Pathways for Derivatized Carbamates

Achieving regioselectivity and stereoselectivity is paramount when synthesizing complex carbamate derivatives, particularly those derived from polyfunctional molecules like steroids or chiral building blocks.

Regioselectivity: Regioselective reactions allow for the modification of a specific functional group among several similar ones. In the context of polyhydroxylated compounds, such as certain steroids or unprotected glycosides, the similar reactivity of multiple hydroxyl groups presents a significant challenge. nih.govrsc.org For instance, in the synthesis of a derivatized steroidal carbamate, selective oxidation of an axial hydroxyl group at the C6 position was achieved using N-bromosuccinimide (NBS), leaving other hydroxyl groups untouched. nih.gov This selective activation then directs the subsequent carbamoylation to the desired position. nih.gov Similarly, derivatization of insecticidally active pyrazolines with (1S)-(−)-camphanic acid chloride allowed for the creation of separable diastereomers, which could then be regioselectively cleaved to yield enantiomerically pure products. researchgate.net

Stereoselectivity: Stereoselective synthesis is crucial for producing a single desired stereoisomer. This is often accomplished by using chiral auxiliaries or stereospecific reactions. A notable example is the use of the Fukuyama-Mitsunobu reaction, which proceeds via a stereospecific SN2 mechanism, to create a key C-N bond with high control over the resulting stereochemistry. acs.org This strategy was successfully employed to improve the yield and diastereoselectivity in the synthesis of angiotensin-converting enzyme 2 (ACE2) inhibitors. acs.org In another instance, the synthesis of complex tetracyclic natural products utilized an α-ketol rearrangement to correct the configuration of a tertiary alcohol, effectively inverting the stereocenter to the desired isomer. acs.org The synthesis of steroidal carbamates also involves stereoselective steps, such as the epoxidation of a double bond, which can result in a mixture of diastereomers whose ratio is determined by the directing influence of nearby functional groups. nih.gov

Table 2: Examples of Regio- and Stereoselective Syntheses

| Reaction Type | Substrate/Precursor | Reagent/Method | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Regioselective Oxidation | Steroidal Diol | N-Bromosuccinimide (NBS) | Selective oxidation of the C6-OH group, enabling site-specific carbamate formation. | nih.gov |

| Stereoselective Amination | Ns-protected Histidine derivative | Fukuyama-Mitsunobu Reaction | Stereospecific SN2 reaction provided high diastereoselectivity (d.r. > 95:5). | acs.org |

| Stereocenter Inversion | Tetracyclic Ketol | α-Ketol Rearrangement (LiOtBu) | Corrected the configuration of a C12a-tertiary alcohol to the desired stereoisomer. | acs.org |

| Stereoselective Cyclization | Michael adducts of 2-cyanoacetamides | Iodosobenzene/Tetrabutylammonium iodide | Tandem oxidative cyclization yielded highly functionalized cyclopropanes with excellent diastereoselectivity. | nih.gov |

Derivatization Strategies for Advanced Phenolic Carbamate Scaffolds

Once a phenolic carbamate scaffold is synthesized, it can be further modified to create advanced analogues with tailored properties. These derivatization strategies target different reactive sites on the molecule, such as the phenolic hydroxyl group (if protected and then deprotected), the aromatic ring, or other appended functional groups.

A prime example involves the downstream functionalization of naphthol scaffolds, which are structurally related to hydroxyphenyl groups. acs.org After synthesis, the phenolic -OH group of a 1-naphthol (B170400) derivative was subjected to various transformations. O-allylation was achieved using an allyl halide in the presence of a base (K₂CO₃). acs.org The hydroxyl group could also be converted into a triflate (using Tf₂O), which is an excellent leaving group for subsequent cross-coupling reactions. acs.org For instance, a Suzuki-Miyaura cross-coupling of the triflate derivative with pyridin-3-ylboronic acid was used to form a C-C bond, linking a pyridine (B92270) ring to the naphthol core. acs.org

Furthermore, the phenolic hydroxyl can be used for esterification reactions. A Steglich esterification with (S)-ibuprofen was performed using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), demonstrating the scaffold's suitability for bioconjugation. acs.org Other derivatizations can target the carbamate itself or other parts of the molecular framework. The epoxidation of a diosgenin (B1670711) carbamate with meta-chloroperoxybenzoic acid (m-CPBA) illustrates a modification of the steroidal backbone while the carbamate group remains intact. nih.gov Such strategies are essential for creating libraries of compounds for structure-activity relationship (SAR) studies, as seen in the development of prodrugs where various carbamates of a parent phenolic compound were prepared to optimize pharmacokinetic properties. nih.gov

Table 3: Derivatization Reactions on Phenolic Scaffolds

| Reaction Type | Reagents | Purpose/Outcome | Reference |

|---|---|---|---|

| O-Allylation | Allyl Bromide, K₂CO₃ | Adds an allyl group to the phenolic oxygen, a common protecting or functional group. | acs.org |

| Triflation | Triflic Anhydride (Tf₂O), Pyridine | Converts the phenolic -OH to a triflate (-OTf), an excellent leaving group for cross-coupling. | acs.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Forms a new C-C bond at the position of the triflate, attaching a new aryl group. | acs.org |

| Steglich Esterification | Carboxylic Acid (e.g., Ibuprofen), DCC, DMAP | Forms an ester linkage at the phenolic -OH, useful for creating prodrugs or bioconjugates. | acs.org |

| Epoxidation | m-CPBA | Modifies other parts of the molecule (e.g., a C=C bond on a steroid scaffold) while the carbamate is present. | nih.gov |

Computational Chemistry and Theoretical Investigations

Molecular Dynamics and Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are pivotal in silico methods for predicting how a ligand, such as Benzyl (B1604629) (4-hydroxyphenyl)carbamate, interacts with a biological target, typically a protein or enzyme. While specific docking and MD studies focused exclusively on Benzyl (4-hydroxyphenyl)carbamate are not extensively detailed in publicly available literature, the methodologies are widely applied to the broader class of carbamate (B1207046) derivatives, offering insights into their potential mechanisms of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This technique is used to screen large virtual libraries of compounds against a protein target to identify potential hits. nih.govresearchgate.net For carbamate analogues, docking studies have been instrumental in understanding their inhibitory profiles against various enzymes, such as cholinesterases. acs.org These studies often reveal key interactions, like hydrogen bonds, π-stacking, and hydrophobic interactions, that stabilize the ligand-target complex.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the interaction in a simulated physiological environment. MD analysis can confirm the stability of binding modes predicted by docking and reveal conformational changes in the protein or ligand upon binding.

Table 1: Key Outputs of Molecular Docking and Dynamics Simulations

| Simulation Type | Key Outputs | Purpose |

| Molecular Docking | Binding Affinity (Score) | To rank and prioritize potential ligands based on predicted binding strength. |

| Binding Pose/Orientation | To visualize the 3D arrangement of the ligand within the target's active site. | |

| Key Amino Acid Interactions | To identify specific residues involved in hydrogen bonds, hydrophobic interactions, etc. | |

| Molecular Dynamics | Trajectory of Atoms | To observe the movement and conformational changes of the complex over time. |

| Root Mean Square Deviation (RMSD) | To assess the stability of the ligand's position and the protein's structure. | |

| Interaction Energy | To calculate the strength of the interaction between the ligand and target throughout the simulation. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can elucidate reaction mechanisms, determine transition state energies, and predict spectroscopic properties. For a compound like this compound, quantum calculations can offer deep insights into its chemical stability and reactivity.

While specific DFT studies on the reaction mechanisms of this compound are limited, research on related carbamate structures demonstrates the utility of this approach. Theoretical calculations can be used to study the hydrolysis of the carbamate bond, a critical factor in the compound's metabolic stability and potential role as a prodrug. By modeling the reaction pathway, researchers can identify the energy barriers associated with different mechanistic steps, providing a rationale for observed reaction rates and products.

Quantitative Structure-Activity Relationship (QSAR) Studies and Chemoinformatics Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For a class of compounds including carbamate analogues, a QSAR study would involve compiling a dataset of molecules with known biological activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its membrane permeability. |

| Topological | Connectivity Indices (e.g., Wiener Index) | Numerical values derived from the 2D graph representation of the molecule. |

Once the descriptors are calculated, statistical methods are used to build a mathematical model that correlates these descriptors with biological activity. Such a model, if validated, can be used to predict the activity of other carbamate derivatives, guiding the design of more potent analogues.

In Silico Screening and Virtual Library Design for Carbamate Analogues

The structural scaffold of this compound serves as a valuable starting point for the design of new bioactive molecules. In silico screening and the design of virtual libraries are powerful strategies to explore the chemical space around this core structure. nuvisan.com

Virtual library design involves the creation of a large, hypothetical collection of molecules by systematically modifying a parent structure. Starting with this compound, analogues can be generated by:

Modifying the benzyl group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to probe steric and electronic effects.

Altering the phenyl ring: Changing the position of the hydroxyl group or adding other substituents.

Replacing the carbamate linker: Investigating isosteres or different linker lengths to optimize binding and pharmacokinetic properties.

Once a virtual library is designed, it can be screened using high-throughput computational methods. nih.govresearchgate.net Structure-based virtual screening employs molecular docking to evaluate the binding of each analogue to a specific biological target. nuvisan.com Ligand-based methods can also be used, where analogues are compared to known active compounds based on shape or pharmacophore features. nuvisan.com This process allows for the rapid identification of the most promising candidates for chemical synthesis and biological testing, significantly accelerating the drug discovery process. nih.gov

Applications in Chemical Biology and Advanced Materials Research

Utilization as Chemical Scaffolds and Building Blocks in Complex Molecule Synthesis

Benzyl (B1604629) (4-hydroxyphenyl)carbamate serves as a key intermediate and a fundamental structural unit in organic synthesis. arborpharmchem.com Its structure contains multiple reactive sites, including the benzyl, hydroxyl, and carbamate (B1207046) groups, which provide diverse pathways for chemical reactions. arborpharmchem.com This allows for the synthesis of complex compounds and the design of molecules with specific biological activities, such as potential anti-inflammatory or anticancer agents. arborpharmchem.com The presence of both amine and phenol (B47542) groups in its derivatives makes it a useful building block, where the carbobenzyloxy (Cbz) protecting group can be used to selectively modify the amine functionality. smolecule.com

Role as Protecting Groups in Advanced Organic Synthesis

The benzyl group, a key component of Benzyl (4-hydroxyphenyl)carbamate, is frequently employed as a protecting group for alcohols, carboxylic acids, and amines in organic synthesis. wikipedia.org Carbamates, in general, are excellent protecting groups for amines due to their stability and the relatively mild conditions required for their installation and removal. masterorganicchemistry.com The carboxybenzyl (Cbz or Z) group, specifically, is a well-established protecting group for amines, often used in peptide synthesis, and can be removed by catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The choice of protecting groups like Cbz is crucial in multi-step syntheses to ensure that different groups can be removed under distinct conditions, a concept known as orthogonality. masterorganicchemistry.com For example, the 2-naphthylmethyl carbamate (CNAP) group can be selectively hydrogenolyzed in the presence of the 4-trifluoromethylbenzyl carbamate (CTFB) group. nih.gov

Exploration in Bioconjugation and Functional Material Development

The carbamate linkage is being explored as a backbone for creating sequence-defined polymers, which are synthetic polymers with a precisely controlled monomer sequence. nih.gov This control over the primary sequence allows for the fine-tuning of material properties and the design of functional materials for applications such as data storage and security technologies. nih.gov The inherent rigidity of the carbamate unit compared to peptide bonds, and the stability of its cis configuration, offer unique structural possibilities for designing novel polymers. nih.gov Furthermore, the incorporation of carbamate-containing molecules into polymers like polyurethanes can enhance their thermal stability.

Degradation Pathways and Stability Studies

Hydrolytic Pathways and Stability Kinetics of the Carbamate (B1207046) Moiety

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the surrounding medium. Studies on analogous carbamates, such as benzimidazolylcarbamates, have shown that the reaction mechanism can shift with changing acidity. scielo.br

Under acidic conditions (up to pH 4), the degradation of these related carbamates is proposed to occur via a bimolecular attack of water on the N-protonated substrate. scielo.br This is a departure from the typical behavior of many carbamates and is attributed to the higher basicity of the nitrogen atom in the benzimidazolyl group compared to the carbonyl oxygen. scielo.br Given the presence of the electron-donating hydroxyl group on the phenyl ring in Benzyl (B1604629) (4-hydroxyphenyl)carbamate, the nitrogen of the carbamate group could exhibit sufficient basicity to be protonated under acidic conditions, leading to a similar hydrolytic pathway.

In the pH range of 4 to 7, the hydrolysis of related carbamates is consistent with a BAc2 mechanism, where water acts as the nucleophile. scielo.br At pH values above 7, the hydroxide (B78521) ion becomes the primary nucleophile, attacking the carbonyl carbon of the carbamate in a BAc2 mechanism. scielo.br The hydrolysis of benzyl carbamate has also been observed as a side reaction during acid-catalyzed condensation reactions, indicating its susceptibility to breakdown in acidic environments. mdpi.com

Table 1: pH-Dependent Hydrolysis Mechanisms for Related Carbamates

| pH Range | Proposed Mechanism | Nucleophile |

|---|---|---|

| < 4 | Bimolecular attack on N-protonated substrate | Water |

| 4 - 7 | BAc2 | Water |

| > 7 | BAc2 | Hydroxide ion |

Data derived from studies on benzimidazolylcarbamates and is presented as a potential model for Benzyl (4-hydroxyphenyl)carbamate hydrolysis. scielo.br

The kinetics of hydrolysis are significantly influenced by the substituents on the carbamate structure. For instance, the rate of hydrolysis can be affected by the electronic nature of the groups attached to the nitrogen and the oxygen of the carbamate.

Mechanistic Studies of Environmental Degradation Pathways and Byproduct Formation

The environmental fate of this compound is likely influenced by both abiotic and biotic degradation processes. The primary biotic route for the degradation of many carbamate-containing compounds, such as pesticides, is initiated by the enzymatic hydrolysis of the carbamate ester or amide linkage. nih.gov This process is carried out by various microorganisms in soil and water and typically results in the formation of the corresponding alcohol and amine, along with the release of carbon dioxide. For this compound, this would lead to the formation of benzyl alcohol and 4-aminophenol (B1666318).

Abiotic degradation pathways can include photolysis. Studies on other carbamate-containing molecules have shown that the presence of a carbamate linker can influence the photochemical degradation process and the resulting byproducts. mdpi.com For example, the introduction of a carbamate linker in a "caged" epinephrine (B1671497) analog was found to prevent the formation of certain undesirable oxidation byproducts during photolysis. mdpi.com This suggests that the photochemical degradation of this compound could proceed relatively cleanly, though the specific byproducts would depend on the environmental conditions.

During the acid-catalyzed hydrolysis of the related benzyl carbamate, a condensation byproduct, N,N′,N″-tris(carbobenzoxy)-2-benzoxyethan, has been observed, which forms from the reaction of intermediates. mdpi.com While this specific byproduct is unlikely to form from this compound due to structural differences, it highlights the potential for the formation of various byproducts depending on the specific degradation conditions.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Primary Products |

|---|---|

| Hydrolysis | Benzyl alcohol, 4-Aminophenol, Carbon Dioxide |

| Microbial Degradation | Benzyl alcohol, 4-Aminophenol |

This table outlines potential degradation products based on known pathways for similar carbamate compounds. nih.gov

Future Directions and Emerging Research Avenues

Innovations in Green Synthetic Methodologies for Sustainable Production

The traditional synthesis of carbamates has often relied on hazardous reagents such as phosgene (B1210022) and isocyanates, prompting a shift towards more sustainable and environmentally friendly methods. nih.govacs.org Future research on Benzyl (B1604629) (4-hydroxyphenyl)carbamate production should prioritize the development and optimization of green synthetic strategies.

Key areas of innovation include:

Biocatalytic Synthesis: The use of enzymes as catalysts offers a mild and highly selective alternative to conventional chemical synthesis. Research has demonstrated that promiscuous esterases and lipases can efficiently catalyze the formation of carbamates in aqueous media. nih.gov For instance, the esterase from Pyrobaculum calidifontis (PestE) has been successfully used for synthesizing various carbamates from amines and carbonates in water, achieving high yields. nih.gov Similarly, immobilized Candida antarctica lipase (B570770) B (CALB) has been employed in continuous flow processes for carbamate (B1207046) synthesis. beilstein-journals.orgbeilstein-journals.org Applying these biocatalytic systems to the synthesis of Benzyl (4-hydroxyphenyl)carbamate from 4-aminophenol (B1666318) and a suitable benzyl-based carbonate could offer a highly sustainable production route.

Carbon Dioxide as a Feedstock: Utilizing carbon dioxide (CO2) as a C1 building block is a paramount goal in green chemistry. Methodologies have been developed for the synthesis of carbamates from CO2, amines, and alcohols, providing a halogen-free pathway that avoids toxic materials. rsc.orgresearchgate.net These reactions can be catalyzed by basic catalysts under mild conditions. rsc.org Adapting this approach for this compound would involve the reaction of 4-aminophenol, benzyl alcohol, and CO2, representing a significant step towards a circular carbon economy.

Catalytic Transesterification and Flow Chemistry: Environmentally benign transesterification methods, using catalysts like zinc chloride or tin compounds, can produce carbamates from other carbamates or urea (B33335) and alcohols. organic-chemistry.orgrsc.orgmdpi.com Coupling these catalytic systems with continuous flow reactors can enhance reaction efficiency, safety, and scalability while minimizing waste. beilstein-journals.orgalmacgroup.com A continuous flow process for this compound could streamline its production, making it more cost-effective and environmentally friendly. acs.org

Table 1: Comparison of Synthetic Methodologies for Carbamate Production

| Methodology | Key Advantages | Potential for this compound Synthesis | References |

|---|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions (aqueous media), reduced byproducts. | Enzymatic reaction between 4-aminophenol and a benzyl-based carbonate derivative. | nih.gov, beilstein-journals.org, digitellinc.com |

| CO2 Utilization | Uses a renewable, non-toxic, and abundant C1 feedstock; halogen-free. | Direct synthesis from 4-aminophenol, benzyl alcohol, and CO2. | rsc.org, researchgate.net, nih.gov |

| Flow Chemistry | Enhanced safety, scalability, efficiency, and process control; enables reaction telescoping. | Continuous production using catalytic or biocatalytic methods for improved yield and purity. | beilstein-journals.org, almacgroup.com, acs.org |

Advanced Mechanistic Characterization Techniques for Biological Interactions

To unlock the full therapeutic potential of this compound and its future analogues, it is crucial to move beyond simple activity screening and delve into the precise mechanisms of their biological interactions. Advanced biophysical techniques can provide detailed insights into the binding kinetics and thermodynamics that govern these interactions.

Isothermal Titration Calorimetry (ITC): ITC is a powerful tool that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This technique allows for the determination of all binding parameters in a single experiment: the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comwikipedia.org Employing ITC would provide a complete thermodynamic profile of the interaction between this compound and its potential biological targets, offering critical information for understanding the driving forces behind binding and for guiding lead optimization. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical sensing technique that can precisely measure the kinetics of molecular interactions, including the association (ka) and dissociation (kd) rate constants. researchgate.net This information is complementary to the thermodynamic data from ITC and is invaluable for structure-activity relationship (SAR) studies. researchgate.net SPR has been successfully used to detect other carbamates and to study their interactions with protein targets, demonstrating its applicability for characterizing the binding of this compound. asabe.orgasabe.orgnih.gov

Other Spectroscopic and Structural Methods: Techniques such as Surface-Enhanced Raman Scattering (SERS) could be explored for highly sensitive detection and characterization of the compound's interaction at surfaces or within cellular environments. nih.gov Furthermore, should a high-affinity target be identified, co-crystallization followed by X-ray crystallography would provide atomic-level detail of the binding mode, offering the ultimate guide for rational drug design.

Table 2: Advanced Techniques for Characterizing Biological Interactions

| Technique | Primary Data Output | Application for this compound | References |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of target binding, elucidating the driving forces of the interaction. | wikipedia.org, malvernpanalytical.com, springernature.com |

| Surface Plasmon Resonance (SPR) | Binding Kinetics (ka, kd), Binding Affinity (KD) | Measures real-time association and dissociation rates, crucial for SAR and understanding binding dynamics. | asabe.org, nih.gov, researchgate.net |

| X-ray Crystallography | 3D Atomic Structure of the Ligand-Target Complex | Reveals the precise binding mode, identifying key interactions for rational design of more potent analogues. | acs.org |

Exploration of Novel Biological Targets and Pathways

While the full biological activity profile of this compound is yet to be defined, the activities of structurally related compounds suggest several promising avenues for investigation.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest in cosmetics for skin whitening and in the food industry to prevent browning. nih.govsci-hub.se Phenolic structures are common features in many tyrosinase inhibitors. nih.gov Given the 4-hydroxyphenyl moiety in its structure, this compound should be investigated as a potential tyrosinase inhibitor. Research could focus on enzyme kinetics and in vitro studies to determine its inhibitory potential and mechanism. acs.orgresearchgate.net

Antibacterial Activity: A recent study on a series of (3-benzyl-5-hydroxyphenyl)carbamates, which are structural isomers of the title compound, revealed potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains like MRSA. nih.gov The study suggested that these compounds may target the bacterial cell wall. nih.gov This finding strongly supports the investigation of this compound and its derivatives as a new class of antibacterial agents.

Anticancer and Neuroprotective Potential: The carbamate functional group is present in numerous approved drugs with diverse mechanisms of action, including anticancer agents and drugs for neurodegenerative diseases. nih.gov For example, carbamate-based JNK3 inhibitors have shown promise in preclinical models of Alzheimer's disease. nih.gov Broad screening of this compound against various cancer cell lines and key neurological targets could uncover novel therapeutic applications. arborpharmchem.com

Table 3: Potential Biological Targets for this compound

| Potential Target/Pathway | Rationale for Investigation | Potential Application | References |

|---|---|---|---|

| Tyrosinase | Presence of a 4-hydroxyphenyl group, a common feature in tyrosinase inhibitors. | Cosmetics (skin depigmentation), food preservation (anti-browning). | nih.gov, nih.gov |

| Bacterial Cell Wall Synthesis | Structural similarity to (3-benzyl-5-hydroxyphenyl)carbamates with known antibacterial activity. | Treatment of Gram-positive bacterial infections, including resistant strains. | nih.gov |

| Kinases (e.g., JNK3), Cholinesterases | The carbamate moiety is a known pharmacophore in drugs targeting these enzymes. | Neurodegenerative diseases (e.g., Alzheimer's), cancer. | nih.gov, nih.gov |

Rational Design of Next-Generation Analogues with Enhanced Bioactivity and Selectivity

The structure of this compound is ripe for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. A rational design approach, guided by mechanistic insights, will be key to developing next-generation analogues.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the three key components of the molecule—the benzyl group, the 4-hydroxyphenyl ring, and the carbamate linker—is the first step. For instance, substituting the benzyl and phenyl rings with various electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule, which can profoundly affect target binding. nih.govnih.gov The length and flexibility of the carbamate linker can also be altered. nih.gov

Bioisosteric Replacement and Scaffold Hopping: To improve properties such as solubility, metabolic stability, or target affinity, bioisosteric replacement can be employed. openmedscience.com For example, the phenolic hydroxyl group could be replaced with other hydrogen-bonding functionalities. The carbamate group itself, while often stable, could be replaced with other linkers like ureas or amides to explore different interaction patterns with a target protein. nih.gov

Computational Modeling: In silico tools such as molecular docking can be used to predict how newly designed analogues will bind to a specific target protein, such as the active site of tyrosinase. acs.org This computational pre-screening can help prioritize the synthesis of compounds that are most likely to have improved activity, thereby saving time and resources.

Table 4: Strategies for the Rational Design of Analogues

| Design Strategy | Description | Goal | References |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the benzyl and hydroxyphenyl rings with different substituents. | To identify key functional groups for bioactivity and to enhance potency and selectivity. | nih.gov, nih.gov, mdpi.com |

| Bioisosteric Replacement | Replacing functional groups (e.g., -OH, carbamate linker) with other groups that have similar physical or chemical properties. | To improve pharmacokinetic properties (solubility, stability) while maintaining or improving bioactivity. | openmedscience.com |

| Computational Design | Using molecular docking and modeling to predict the binding of virtual analogues to a biological target. | To prioritize the synthesis of the most promising compounds and guide the design process. | acs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.